molecular formula C15H14BrNO2 B290548 4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide

4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide

Cat. No. B290548
M. Wt: 320.18 g/mol
InChI Key: RAGJLMZHMNHLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide involves its ability to modulate the activity of various proteins and enzymes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, 4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and reduce inflammation. It has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide in lab experiments is its ability to selectively target specific proteins and enzymes. This allows researchers to study the function of these proteins and enzymes in a more precise manner. However, one limitation of using this compound is its potential toxicity. It is important to use this compound in a controlled manner and to follow proper safety protocols.

Future Directions

There are many potential future directions for the use of 4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide in scientific research. One potential direction is the development of new drugs and therapies for various diseases such as cancer, neurological disorders, and cardiovascular diseases. Another potential direction is the study of the role of this compound in epigenetic regulation and gene expression. Additionally, further research is needed to fully understand the potential side effects and toxicity of this compound.

Synthesis Methods

The synthesis of 4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide involves the reaction of 4-bromo-3-nitrobenzoic acid with 3-(1-hydroxyethyl)aniline in the presence of a reducing agent such as iron powder. The resulting compound is then treated with acetic anhydride to obtain the final product.

Scientific Research Applications

4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide is widely used in scientific research as a tool to study the function of various proteins and enzymes. It is commonly used in the development of new drugs and therapies for various diseases such as cancer, neurological disorders, and cardiovascular diseases.

properties

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide

InChI

InChI=1S/C15H14BrNO2/c1-10(18)12-3-2-4-14(9-12)17-15(19)11-5-7-13(16)8-6-11/h2-10,18H,1H3,(H,17,19)

InChI Key

RAGJLMZHMNHLCN-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br)O

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br)O

Origin of Product

United States

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